Levodopa

描述

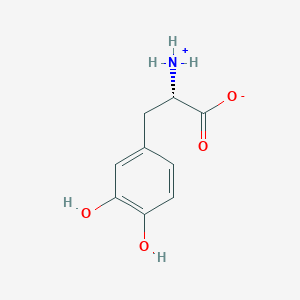

L-dopa is an optically active form of dopa having L-configuration. Used to treat the stiffness, tremors, spasms, and poor muscle control of Parkinson's disease It has a role as a prodrug, a hapten, a neurotoxin, an antiparkinson drug, a dopaminergic agent, an antidyskinesia agent, an allelochemical, a plant growth retardant, a human metabolite, a mouse metabolite and a plant metabolite. It is a dopa, a L-tyrosine derivative and a non-proteinogenic L-alpha-amino acid. It is a conjugate acid of a L-dopa(1-). It is an enantiomer of a D-dopa. It is a tautomer of a L-dopa zwitterion.

This compound is a prodrug of dopamine that is administered to patients with Parkinson's due to its ability to cross the blood-brain barrier. This compound can be metabolised to dopamine on either side of the blood-brain barrier and so it is generally administered with a dopa decarboxylase inhibitor like carbidopa to prevent metabolism until after it has crossed the blood-brain barrier. Once past the blood-brain barrier, this compound is metabolized to dopamine and supplements the low endogenous levels of dopamine to treat symptoms of Parkinson's. The first developed drug product that was approved by the FDA was a this compound and carbidopa combined product called Sinemet that was approved on May 2, 1975.

3,4-Dihydroxy-L-phenylalanine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is an Aromatic Amino Acid.

This compound has been reported in Mucuna macrocarpa, Amanita muscaria, and other organisms with data available.

This compound is an amino acid precursor of dopamine with antiparkinsonian properties. This compound is a prodrug that is converted to dopamine by DOPA decarboxylase and can cross the blood-brain barrier. When in the brain, this compound is decarboxylated to dopamine and stimulates the dopaminergic receptors, thereby compensating for the depleted supply of endogenous dopamine seen in Parkinson's disease. To assure that adequate concentrations of this compound reach the central nervous system, it is administered with carbidopa, a decarboxylase inhibitor that does not cross the blood-brain barrier, thereby diminishing the decarboxylation and inactivation of this compound in peripheral tissues and increasing the delivery of dopamine to the CNS.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1970 and is indicated for parkinson disease and has 24 investigational indications.

L-Dopa is used for the treatment of Parkinsonian disorders and Dopa-Responsive Dystonia and is usually given with agents that inhibit its conversion to dopamine outside of the central nervous system. Peripheral tissue conversion may be the mechanism of the adverse effects of this compound. It is standard clinical practice to co-administer a peripheral DOPA decarboxylase inhibitor - carbidopa or benserazide - and often a catechol-O-methyl transferase (COMT) inhibitor, to prevent synthesis of dopamine in peripheral tissue. The naturally occurring form of dihydroxyphenylalanine and the immediate precursor of dopamine. Unlike dopamine itself, it can be taken orally and crosses the blood-brain barrier. It is rapidly taken up by dopaminergic neurons and converted to dopamine. It is used for the treatment of parkinsonian disorders and is usually given with agents that inhibit its conversion to dopamine outside of the central nervous system. [PubChem] L-Dopa is the naturally occurring form of dihydroxyphenylalanine and the immediate precursor of dopamine. Unlike dopamine itself, L-Dopa can be taken orally and crosses the blood-brain barrier. It is rapidly taken up by dopaminergic neurons and converted to dopamine. In particular, it is metabolized to dopamine by aromatic L-amino acid decarboxylase. Pyridoxal phosphate (vitamin B6) is a required cofactor for this decarboxylation, and may be administered along with this compound, usually as pyridoxine.

The naturally occurring form of DIHYDROXYPHENYLALANINE and the immediate precursor of DOPAMINE. Unlike dopamine itself, it can be taken orally and crosses the blood-brain barrier. It is rapidly taken up by dopaminergic neurons and converted to DOPAMINE. It is used for the treatment of PARKINSONIAN DISORDERS and is usually given with agents that inhibit its conversion to dopamine outside of the central nervous system.

See also: Methyldopa (related); Methis compound (active moiety of); Fosthis compound (active moiety of) ... View More ...

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDRDQBEARUVNC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Record name | L-DOPA | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/L-DOPA | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65170-01-6 | |

| Record name | L-Tyrosine, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65170-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9023209 | |

| Record name | Levodopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to white odorless solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Levodopa | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5mM, Readily sol in dil hydrochloric and formic acids; practically insol in ethanol, benzene, chloroform, ethyl acetate, In water, 5,000 mg/l @ 20 °C, 5.0 mg/mL | |

| Record name | Levodopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVODOPA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless to white crystals or crystalline powder; needles from water | |

CAS No. |

59-92-7 | |

| Record name | DOPA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levodopa [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levodopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | levodopa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | levodopa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levodopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levodopa | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVODOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46627O600J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVODOPA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

284-286 °C, 285 °C | |

| Record name | Levodopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVODOPA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Cornerstone of Parkinson's Therapy: An In-Depth Guide to Levodopa's Mechanism of Action in Dopaminergic Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levodopa (L-DOPA), the metabolic precursor of dopamine, remains the most effective symptomatic treatment for Parkinson's disease (PD), a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. This guide provides a comprehensive technical overview of this compound's core mechanism of action within the dopaminergic system. We will delve into its journey from peripheral administration to its conversion into dopamine in the brain, its interaction with postsynaptic dopamine receptors, and the long-term neurobiological changes that lead to both its therapeutic efficacy and the eventual emergence of motor complications. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of novel therapeutics for Parkinson's disease.

Introduction: The Dopamine Deficit in Parkinson's Disease

Parkinson's disease is fundamentally a disorder of dopamine deficiency. The progressive degeneration of dopaminergic neurons in the substantia nigra pars compacta leads to a significant reduction in the striatal dopamine levels, which is critical for the regulation of voluntary movement.[1] The primary motor symptoms of PD—bradykinesia, rigidity, tremor, and postural instability—manifest when striatal dopamine levels fall to approximately 20-30% of normal.

The rationale for this compound therapy is elegantly simple: to replenish the brain's depleted dopamine stores.[2] Direct administration of dopamine is ineffective as it cannot cross the blood-brain barrier (BBB). This compound, however, as an amino acid, can be transported across the BBB via the large neutral amino acid transporter system.[3][4] Once in the brain, it serves as a direct substrate for the synthesis of dopamine.

The Central Dogma of this compound Therapy: Conversion to Dopamine

The therapeutic effect of this compound hinges on its conversion to dopamine. This process is primarily catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[5][6]

The Enzymatic Conversion Pathway

The conversion of this compound to dopamine is a single enzymatic step:

This compound → Dopamine + CO₂ (catalyzed by AADC)

This reaction occurs within the presynaptic terminals of the remaining dopaminergic neurons in the striatum.[7] The newly synthesized dopamine is then packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2) and released into the synaptic cleft upon neuronal firing, where it can stimulate postsynaptic dopamine receptors.

The Critical Role of Peripheral Decarboxylase Inhibitors

A significant challenge in early this compound therapy was that the majority of the administered dose was converted to dopamine in the peripheral circulation, leading to a high incidence of side effects such as nausea and vomiting, and limiting the amount of this compound that reached the brain.[8][9] To overcome this, this compound is almost always co-administered with a peripheral AADC inhibitor, such as carbidopa or benserazide.[10][11] These inhibitors do not cross the blood-brain barrier, and therefore selectively block the peripheral conversion of this compound to dopamine, increasing its bioavailability for the central nervous system and reducing peripheral side effects.[12][8]

Postsynaptic Action: Stimulation of Dopamine Receptors

Once converted to dopamine in the striatum, the neurotransmitter acts on postsynaptic dopamine receptors to elicit its therapeutic effects. There are two main families of dopamine receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[5]

-

D1-like Receptors: These receptors are coupled to Gs/olf proteins and their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This pathway is generally considered to be excitatory and facilitates movement.[5]

-

D2-like Receptors: These receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This pathway is generally considered to be inhibitory and also plays a crucial role in modulating motor control.[5]

The therapeutic effects of this compound-derived dopamine are mediated by the restoration of balanced signaling through both D1-like and D2-like receptor pathways in the basal ganglia.

Long-Term Therapy and the Emergence of Motor Complications

While initially highly effective, long-term this compound therapy is often complicated by the development of motor fluctuations and this compound-induced dyskinesia (LID).[13][14]

This compound-Induced Dyskinesia (LID)

LID refers to the involuntary, choreiform, dystonic, or ballistic movements that can occur at the peak of a this compound dose ("peak-dose dyskinesia"), at the beginning and end of a dose ("diphasic dyskinesia"), or during "off" periods.[15] The pathophysiology of LID is complex and not fully understood, but several key factors are implicated:

-

Pulsatile Stimulation of Dopamine Receptors: The short half-life of this compound leads to fluctuating plasma and brain dopamine levels, resulting in non-physiological, pulsatile stimulation of dopamine receptors.[3][16] This is in contrast to the tonic, continuous dopamine release seen in the healthy brain.

-

Presynaptic Changes: As dopaminergic neurons continue to degenerate, their ability to store and buffer dopamine is diminished.[15] This leads to a greater reliance on immediate synthesis and release of dopamine from exogenous this compound, exacerbating the pulsatile stimulation.

-

Postsynaptic Sensitization: Chronic pulsatile stimulation is thought to lead to sensitization of postsynaptic dopamine receptors, particularly D1 receptors.[17][18] This results in an exaggerated downstream signaling response to dopamine, contributing to the development of dyskinesia.

-

Role of Serotonergic Neurons: In the advanced stages of PD, serotonergic neurons, which also express AADC, can take up this compound and convert it to dopamine.[19][20] However, these neurons lack the appropriate autoregulatory feedback mechanisms for dopamine release, leading to uncontrolled, "false" neurotransmission that contributes to dyskinesia.[21]

Experimental Protocols for Studying this compound's Action

Understanding the in vivo effects of this compound on dopamine neurotransmission is crucial for developing improved therapies. Two key techniques for this are in vivo microdialysis and fast-scan cyclic voltammetry (FSCV).

In Vivo Microdialysis

This technique allows for the sampling of extracellular fluid from specific brain regions in freely moving animals to measure neurotransmitter levels.[22][23]

Protocol: In Vivo Microdialysis for Measuring this compound-Induced Dopamine Release in the Rat Striatum

-

Surgical Implantation:

-

Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane.

-

Place the rat in a stereotaxic frame.

-

Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma).

-

Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane) through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 2 hours.

-

-

Baseline Sample Collection:

-

Collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline of extracellular dopamine.

-

-

This compound Administration:

-

Administer this compound/Carbidopa (e.g., 25/6.25 mg/kg, i.p.).

-

-

Post-Administration Sample Collection:

-

Continue collecting dialysate samples every 20 minutes for at least 3 hours post-administration.

-

-

Sample Analysis:

-

Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[24]

-

-

Data Analysis:

-

Express dopamine levels as a percentage of the baseline average.

-

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique that allows for the real-time measurement of dopamine release and uptake with sub-second temporal resolution.[25][26][27]

Protocol: Fast-Scan Cyclic Voltammetry for Measuring Phasic Dopamine Release in Response to this compound

-

Electrode Preparation and Implantation:

-

Fabricate a carbon-fiber microelectrode.

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant the carbon-fiber microelectrode into the striatum.

-

Implant a stimulating electrode in a relevant area, such as the medial forebrain bundle (MFB), to evoke dopamine release.

-

-

Electrochemical Recordings:

-

Apply a triangular waveform potential to the carbon-fiber electrode (e.g., -0.4 V to +1.3 V and back at 400 V/s, repeated at 10 Hz).[28]

-

Record the resulting current, which is proportional to the dopamine concentration at the electrode surface.

-

-

Baseline Recordings:

-

Record baseline dopamine release in response to electrical stimulation of the MFB.

-

-

This compound Administration:

-

Administer this compound/Carbidopa.

-

-

Post-Administration Recordings:

-

Continue to evoke and record dopamine release at regular intervals to assess changes in the amount of dopamine released per stimulus.

-

-

Data Analysis:

-

Analyze the cyclic voltammograms to confirm the identity of dopamine and quantify its concentration over time.[29]

-

Pharmacokinetic and Pharmacodynamic Considerations

The clinical response to this compound is closely tied to its pharmacokinetic and pharmacodynamic properties.[3][30]

| Parameter | Description | Clinical Relevance |

| Absorption | Rapidly absorbed from the small intestine via a saturable large neutral amino acid transporter.[3][4] | Competition with dietary amino acids can reduce absorption.[10] |

| Half-life | Short plasma half-life of approximately 1-2 hours.[31] | Contributes to the development of motor fluctuations.[3] |

| Metabolism | Primarily metabolized by AADC and catechol-O-methyltransferase (COMT).[30] | Co-administration with AADC and COMT inhibitors (e.g., entacapone) can prolong the therapeutic effect.[11] |

| Therapeutic Window | The range of plasma concentrations that provides therapeutic benefit without causing significant side effects. | Narrows with disease progression, making it more challenging to manage motor symptoms without inducing dyskinesia.[3] |

Conclusion and Future Directions

This compound remains the gold standard for the symptomatic treatment of Parkinson's disease. Its mechanism of action, centered on its conversion to dopamine in the brain, directly addresses the core neurochemical deficit of the disease. However, the long-term challenges of motor fluctuations and dyskinesia highlight the need for a deeper understanding of the complex neurobiological changes that occur with chronic, non-physiological dopamine replacement.

Future research and drug development efforts are focused on:

-

Developing novel drug delivery systems to provide more continuous and stable brain this compound and dopamine levels.

-

Targeting the downstream signaling pathways that become dysregulated with chronic this compound therapy to mitigate dyskinesia.

-

Exploring non-dopaminergic therapeutic approaches to complement this compound therapy.[32]

-

Investigating the potential neurotoxic effects of this compound and its metabolites, although clinical evidence for this remains controversial.[2][9][33]

A thorough understanding of this compound's mechanism of action, from its enzymatic conversion to its long-term consequences on synaptic plasticity, is essential for the continued development of more effective and sustainable treatments for Parkinson's disease.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. This compound (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medium.com [medium.com]

- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 7. Understanding how this compound works in Parkinson's (part 2) [parkinsonsdisease.blog]

- 8. Carbidopa/levodopa - Wikipedia [en.wikipedia.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. acnp.org [acnp.org]

- 12. m.youtube.com [m.youtube.com]

- 13. This compound-induced dyskinesia - Wikipedia [en.wikipedia.org]

- 14. Problems with long-term this compound therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound-induced Dyskinesia: Clinical Features, Pathophysiology, and Medical Management - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound-Induced Dyskinesias in Parkinson’s Disease: An Overview on Pathophysiology, Clinical Manifestations, Therapy Management Strategies and Future Directions [mdpi.com]

- 17. Molecular Mechanisms and Therapeutic Strategies for this compound-Induced Dyskinesia in Parkinson’s Disease: A Perspective Through Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How the Parkinson’s drug this compound causes psychiatric complications | Karolinska Institutet [news.ki.se]

- 19. Mechanisms of the effects of exogenous this compound on the dopamine-denervated striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. l-dopa-induced dopamine synthesis and oxidative stress in serotonergic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound treatment: impacts and mechanisms throughout Parkinson’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 27. Fast Scan Cyclic Voltammetry to Assess Dopamine Function: From Circuits to Behavior | Springer Nature Experiments [experiments.springernature.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 30. Pharmacokinetics of this compound - ProQuest [proquest.com]

- 31. m.youtube.com [m.youtube.com]

- 32. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 33. neurologytoday.aan.com [neurologytoday.aan.com]

Topic: Biochemical Pathways of Levodopa Metabolism

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Levodopa (L-DOPA) remains the cornerstone of symptomatic therapy for Parkinson's disease (PD), acting as a metabolic precursor to dopamine to replenish the depleted nigrostriatal stores.[1][2] However, the clinical efficacy of L-DOPA is profoundly influenced by its complex and extensive metabolism, both in the periphery and the central nervous system (CNS). Less than 1% of an orally administered dose reaches the brain unaltered when given without metabolic inhibitors, a testament to the efficiency of peripheral enzymatic degradation.[3] A comprehensive understanding of these biochemical pathways is therefore not merely academic; it is fundamental for optimizing therapeutic strategies, designing novel drug delivery systems, and developing adjunctive therapies to enhance L-DOPA's bioavailability and mitigate treatment-related complications. This guide provides a detailed exploration of the core metabolic routes of L-DOPA, the enzymes governing these transformations, the clinical implications of key metabolites, and the analytical methodologies essential for their quantification.

The Central Therapeutic Pathway: Decarboxylation to Dopamine

The conversion of L-DOPA to dopamine is the primary therapeutic mechanism. This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC), a ubiquitous enzyme found in both the brain and peripheral tissues.[2][4]

-

Central Conversion (The Goal): In the CNS, L-DOPA crosses the blood-brain barrier (BBB) via a large neutral amino acid transporter system.[5] Once in the brain, AADC in the remaining dopaminergic neurons converts L-DOPA to dopamine, which is then available for vesicular storage and release to ameliorate the motor symptoms of PD.[1][2]

-

Peripheral Conversion (The Challenge): The vast majority of AADC activity is located outside the CNS, particularly in the gut wall, liver, and kidneys.[3][6] Peripheral AADC rapidly converts L-DOPA to dopamine, which cannot cross the BBB.[6] This peripheral dopamine is responsible for many of the dose-limiting side effects of L-DOPA monotherapy, such as nausea, vomiting, and orthostatic hypotension.[7]

Causality in Drug Development: The challenge of extensive peripheral decarboxylation led to one of the most significant advancements in PD therapy: the co-administration of peripheral AADC inhibitors (AADCIs) like carbidopa and benserazide.[8][9] These molecules do not cross the BBB, selectively inhibiting peripheral AADC.[7][10] This strategic inhibition dramatically increases the bioavailability of L-DOPA for the brain, allowing for a 4-5 fold reduction in the required dose and a significant mitigation of peripheral side effects.[7][11]

Competing Peripheral Pathways: The Role of COMT

When AADC is inhibited, the metabolic fate of L-DOPA is shunted towards other enzymatic pathways. The most significant of these is O-methylation, catalyzed by Catechol-O-methyltransferase (COMT).[12][13]

-

Formation of 3-O-Methyldopa (3-OMD): COMT is widely distributed, found in the gut, liver, and red blood cells.[3] It converts L-DOPA to 3-O-methyldopa (3-OMD).[13][14]

-

Clinical Significance of 3-OMD: 3-OMD has a much longer plasma half-life (around 15 hours) compared to L-DOPA (about 1 hour).[3] It competes with L-DOPA for the same active transport system across the BBB, potentially reducing the amount of L-DOPA that reaches the brain.[15]

Therapeutic Intervention: The clinical impact of the COMT pathway is addressed by the use of COMT inhibitors, such as entacapone and opicapone.[16][17] These agents are co-administered with L-DOPA/AADCI formulations. By inhibiting peripheral COMT, they prevent the conversion of L-DOPA to 3-OMD, thereby increasing the plasma half-life and bioavailability of L-DOPA.[12][18] This results in more sustained plasma L-DOPA levels and can help manage the "wearing-off" phenomenon experienced by patients.[12]

The major metabolic pathways of this compound are summarized in the diagram below.

References

- 1. A novel pathway for microbial metabolism of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Toward the Understanding of the Metabolism of this compound I. DFT Investigation of the Equilibrium Geometries, Acid-Base Properties and this compound-Water Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Parkinson’s disease: discovery and inhibition of this compound metabolism by gut bacteria | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]

- 7. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. grokipedia.com [grokipedia.com]

- 11. researchgate.net [researchgate.net]

- 12. Catechol-O-methyltransferase inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics of this compound - ProQuest [proquest.com]

- 16. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 17. vjneurology.com [vjneurology.com]

- 18. Effect of peripheral catechol-O-methyltransferase inhibition on the pharmacokinetics and pharmacodynamics of this compound in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: An In-Depth Technical Guide to Levodopa's Effects on the Nigrostriatal Pathway

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Levodopa (L-DOPA) remains the cornerstone of symptomatic therapy for Parkinson's disease (PD), a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the nigrostriatal pathway.[1][2] This guide provides a comprehensive technical analysis of this compound's multifaceted effects on this critical motor circuit. We will delve into the intricate mechanisms of action, from its conversion to dopamine to its profound impact on neuronal plasticity. Furthermore, this document will explore the molecular underpinnings of the long-term motor complications associated with chronic this compound therapy, namely motor fluctuations and this compound-induced dyskinesia (LID).[2][3] By integrating established knowledge with insights into cutting-edge research methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the foundational understanding and practical tools necessary to navigate the complexities of this compound's therapeutic and adverse effects.

The Nigrostriatal Pathway: A Primer on Dopaminergic Control of Movement

The nigrostriatal pathway is a critical dopaminergic tract connecting the substantia nigra pars compacta (SNc) in the midbrain to the dorsal striatum (caudate nucleus and putamen) in the forebrain.[2] This pathway is a key component of the basal ganglia motor loop, which is essential for the initiation and smooth execution of voluntary movements.[2] In Parkinson's disease, the progressive degeneration of dopaminergic neurons in the SNc leads to a significant reduction in striatal dopamine levels.[2][4] This dopamine deficiency disrupts the delicate balance of the basal ganglia circuitry, resulting in the characteristic motor symptoms of PD, including bradykinesia, rigidity, tremor, and postural instability.[1][3]

This compound's Mechanism of Action: Restoring Dopaminergic Tone

This compound, the metabolic precursor of dopamine, is the most effective treatment for the motor symptoms of Parkinson's disease.[3][5] Unlike dopamine, this compound can cross the blood-brain barrier.[5][6] Once in the brain, it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), primarily within the remaining dopaminergic nerve terminals in the striatum.[6][7] This newly synthesized dopamine is then released into the synaptic cleft, where it can stimulate postsynaptic dopamine receptors, thereby compensating for the endogenous dopamine deficiency and alleviating motor symptoms.[6]

The Dark Side of this compound: Long-Term Complications

Despite its initial efficacy, long-term this compound therapy is often complicated by the emergence of motor fluctuations and debilitating this compound-induced dyskinesia (LID).[1][3]

Motor Fluctuations

Motor fluctuations are characterized by a "wearing-off" phenomenon, where the beneficial effects of this compound diminish before the next dose is due, leading to the re-emergence of parkinsonian symptoms.[8] This is thought to be due to the progressive loss of dopaminergic terminals, which reduces the brain's capacity to store and buffer dopamine synthesized from this compound.[9]

This compound-Induced Dyskinesia (LID)

LID encompasses a spectrum of involuntary movements, including chorea, dystonia, and ballism, that are not present in the underlying parkinsonian state.[10] The pathophysiology of LID is complex and not fully understood, but it is believed to involve maladaptive plasticity in the dopamine-denervated striatum.[10][11] The pulsatile stimulation of dopamine receptors resulting from intermittent oral this compound administration is a key contributing factor.[9] This non-physiological stimulation leads to aberrant signaling cascades and changes in gene expression within the basal ganglia, ultimately resulting in the development of dyskinetic movements.[11]

This compound and Neuronal Plasticity: A Double-Edged Sword

This compound's influence extends beyond simple dopamine replacement; it profoundly impacts neuronal plasticity, which can be both beneficial and detrimental.[11]

-

Restorative Plasticity: In the early stages of treatment, this compound can restore forms of corticostriatal synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are impaired by dopamine depletion.[11]

-

Maladaptive Plasticity: However, chronic, non-physiological dopaminergic stimulation from this compound can lead to maladaptive plasticity.[11] This includes aberrant structural changes in dendritic spines of striatal neurons and a loss of synaptic depotentiation, contributing to the development of LID.[11][12] Studies have shown that in Parkinson's disease patients with LID, depotentiation in the motor cortex is abnormal.[12]

Experimental Protocols for Studying this compound's Effects

A variety of in vitro and in vivo models and techniques are employed to investigate the complex effects of this compound on the nigrostriatal pathway.

Animal Models of Parkinson's Disease

Neurotoxin-based models are widely used to replicate the dopaminergic degeneration seen in PD.[13][14]

| Model | Neurotoxin | Mechanism of Action | Key Features | Limitations |

| 6-OHDA Model | 6-hydroxydopamine | Taken up by dopamine transporters, leading to oxidative stress and neuronal death.[15][16] | Well-characterized motor deficits; allows for unilateral lesions.[15] | Does not fully replicate the progressive nature of PD; lacks Lewy body pathology.[13] |

| MPTP Model | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Metabolized to MPP+, which inhibits mitochondrial complex I, causing cell death.[14][16] | Induces parkinsonism in primates that closely mimics the human condition.[14] | Less effective in rodents; species-specific differences in susceptibility.[16] |

| Rotenone Model | Rotenone | A pesticide that inhibits mitochondrial complex I.[13] | Can induce alpha-synuclein aggregation, a hallmark of PD.[13][16] | Variability in the extent of neurodegeneration.[13] |

Step-by-Step Methodology: 6-OHDA Rat Model of Parkinson's Disease and this compound Treatment

This protocol outlines the induction of a unilateral 6-OHDA lesion in rats, a standard model for studying parkinsonism and the effects of this compound.

I. Stereotaxic Surgery for 6-OHDA Lesioning

-

Animal Preparation: Anesthetize adult male Sprague-Dawley or Wistar rats with an appropriate anesthetic (e.g., isoflurane).

-

Stereotaxic Frame: Mount the anesthetized rat in a stereotaxic frame.

-

Craniotomy: Make a midline incision on the scalp and expose the skull. Drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB) or the striatum.

-

6-OHDA Injection: Slowly infuse 6-hydroxydopamine (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) into the target site using a Hamilton syringe.

-

Post-operative Care: Suture the incision and provide post-operative analgesia and care. Allow the animals to recover for at least 2-3 weeks for the lesion to stabilize.

II. Behavioral Assessment of Parkinsonism

-

Apomorphine- or Amphetamine-Induced Rotational Behavior: Administer apomorphine (a dopamine agonist) or amphetamine and record the net rotations over a 60-90 minute period. A significant contralateral (to the lesion) rotation indicates a successful lesion.

-

Cylinder Test: Place the rat in a transparent cylinder and record the number of times it uses its ipsilateral and contralateral forelimbs for wall exploration. A reduced use of the contralateral forelimb is indicative of a motor deficit.

III. Chronic this compound Treatment and LID Induction

-

This compound Administration: Begin daily administration of this compound (e.g., 6-12 mg/kg, i.p.) combined with a peripheral DOPA decarboxylase inhibitor like benserazide (e.g., 15 mg/kg, i.p.).

-

LID Scoring: On treatment days, observe the animals for abnormal involuntary movements (AIMs) for several hours after this compound injection. Score the severity of axial, limb, and orolingual AIMs.

Biochemical and Histological Analyses

I. Immunohistochemistry for Tyrosine Hydroxylase (TH)

-

Tissue Preparation: Perfuse the animals with saline followed by 4% paraformaldehyde. Dissect the brain and post-fix overnight. Cryoprotect the brain in a sucrose solution.

-

Sectioning: Cut coronal sections of the striatum and substantia nigra using a cryostat or vibratome.

-

Staining:

-

Incubate the sections with a primary antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[15]

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Mount the sections on slides and coverslip.

-

-

Imaging and Analysis: Visualize the sections using a fluorescence microscope and quantify the loss of TH-positive neurons in the SNc and fibers in the striatum.[17]

II. High-Performance Liquid Chromatography (HPLC) for Dopamine and Metabolites

-

Tissue Dissection: Rapidly dissect the striatum from fresh or frozen brains.

-

Homogenization: Homogenize the tissue in an appropriate buffer.

-

Extraction: Precipitate proteins and extract catecholamines.

-

HPLC Analysis: Inject the supernatant into an HPLC system with electrochemical detection to measure the levels of dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), and HVA (homovanillic acid).[18][19]

In Vivo Neurochemical and Electrophysiological Monitoring

I. In Vivo Microdialysis

-

Probe Implantation: Stereotaxically implant a microdialysis probe into the striatum of an anesthetized or freely moving animal.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Collect dialysate samples at regular intervals.

-

Analysis: Analyze the dialysate for dopamine and other neurotransmitters using HPLC.[20]

II. Fast-Scan Cyclic Voltammetry (FSCV)

-

Electrode Implantation: Implant a carbon-fiber microelectrode into the striatum.

-

Data Acquisition: Apply a rapidly scanning voltage waveform to the electrode to detect the oxidation and reduction of dopamine in real-time.[21] This technique offers sub-second temporal resolution, allowing for the measurement of phasic dopamine release.[21]

III. In Vivo Electrophysiology

-

Electrode Implantation: Insert a recording microelectrode into the substantia nigra or striatum.

-

Recording: Record the firing patterns of individual neurons (single-unit recording) or the summed activity of a population of neurons (local field potentials).[22][23] This can be done in anesthetized or awake, behaving animals to correlate neuronal activity with motor behavior and this compound treatment.[24][25]

Future Directions and Therapeutic Strategies

A deeper understanding of this compound's effects on the nigrostriatal pathway is crucial for developing novel therapeutic strategies to mitigate its long-term complications. Current research focuses on:

-

Continuous Dopamine Stimulation: Developing delivery systems that provide more continuous dopaminergic stimulation to mimic the physiological state and reduce pulsatility.

-

Targeting Non-Dopaminergic Systems: Investigating the role of other neurotransmitter systems, such as the serotonergic and glutamatergic systems, which are implicated in the development of LID.[9]

-

Modulating Signal Transduction Pathways: Identifying and targeting the specific intracellular signaling pathways that become dysregulated with chronic this compound treatment.

Conclusion

This compound remains an indispensable tool in the management of Parkinson's disease, yet its long-term use is fraught with challenges. A thorough understanding of its intricate interactions with the nigrostriatal pathway, from its role in restoring dopamine levels to its induction of maladaptive plasticity, is paramount for the development of improved therapeutic strategies. The experimental models and techniques outlined in this guide provide a robust framework for researchers to continue unraveling the complexities of this compound's effects and to pave the way for more effective and sustainable treatments for Parkinson's disease.

References

- 1. This compound enhances synaptic plasticity in the substantia nigra pars reticulata of Parkinson's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nigrostriatal pathway - Wikipedia [en.wikipedia.org]

- 3. Parkinson's disease - Wikipedia [en.wikipedia.org]

- 4. This compound treatment: impacts and mechanisms throughout Parkinson’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine - Wikipedia [en.wikipedia.org]

- 8. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 9. This compound-Induced Dyskinesia in Parkinson’s Disease: Pathogenesis and Emerging Treatment Strategies [mdpi.com]

- 10. This compound-induced dyskinesia: Mechanisms and management | British Columbia Medical Journal [bcmj.org]

- 11. This compound-induced plasticity: a double-edged sword in Parkinson's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Immunohistochemical changes of nigrostriatal tyrosine hydroxylase and dopamine transporter in the golden hamster after a single intrastriatal injection of 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.innovareacademics.in [journals.innovareacademics.in]

- 17. researchgate.net [researchgate.net]

- 18. Monitoring of the this compound concentration-response relationship in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Real-Time Chemical Measurements of Dopamine Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Electrophysiological and Morphological Evidence for a GABAergic Nigrostriatal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. In vivo electrophysiology of nigral and thalamic neurons in alpha-synuclein-overexpressing mice highlights differences from toxin-based models of parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Electrophysiological evidence for functionally distinct neuronal populations in the human substantia nigra [frontiersin.org]

An In-Depth Technical Guide to In Vitro Studies of Levodopa-Induced Neurotoxicity

Introduction: The Paradox of Levodopa in Parkinson's Disease

This compound (L-DOPA) remains the cornerstone and most effective symptomatic therapy for Parkinson's disease (PD), a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. By replenishing the brain's depleted dopamine stores, L-DOPA provides profound motor symptom relief. However, a long-standing debate persists regarding its long-term safety. A significant body of in vitro evidence suggests that L-DOPA and its metabolites can be toxic to neurons, raising concerns that the primary treatment for PD might paradoxically contribute to the underlying pathology.[1][2]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals designing and executing in vitro studies to investigate the mechanisms of L-DOPA-induced neurotoxicity. We will move beyond simple protocols to explore the causal biochemistry, the rationale for model selection, and the critical need for self-validating experimental design to generate reliable and translatable data. While in vivo and clinical studies have often yielded conflicting results regarding L-DOPA's toxicity, in vitro systems provide an indispensable, controlled environment to dissect the specific molecular events at the cellular level.[3][4][5]

Core Mechanisms of this compound-Induced Neurotoxicity

Understanding the putative mechanisms of L-DOPA toxicity is fundamental to designing relevant experiments. The primary driver is believed to be oxidative stress , stemming from the biochemical properties of L-DOPA and its conversion to dopamine.[1][6]

Key pathways to investigate include:

-

Dopamine Auto-oxidation: L-DOPA is decarboxylated to dopamine, which is an unstable molecule. In the presence of oxygen and metal ions (like iron, which is elevated in the PD brain), dopamine auto-oxidizes, generating highly reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[7][8] It also forms dopamine quinones, which can covalently modify and damage cellular proteins and antioxidants like glutathione.[9]

-

Mitochondrial Dysfunction: As the cell's powerhouses and a major site of ROS production, mitochondria are particularly vulnerable. L-DOPA-induced oxidative stress can lead to the inhibition of mitochondrial complex I, dissipation of the mitochondrial membrane potential, and opening of the mitochondrial permeability transition pore, ultimately triggering apoptosis.[7][10]

-

Protein Misfolding and Aggregation: A novel mechanism suggests that L-DOPA, due to its structural similarity to L-tyrosine, can be mistakenly incorporated into proteins during synthesis.[10] This misincorporation can lead to protein misfolding, proteotoxic stress, and an upregulation of the lysosomal degradation system, further burdening the cell.[10]

-

Lysosomal Impairment: Recent evidence indicates that L-DOPA can reduce the content and acidity of lysosomes in neurons, impairing their function.[11] This is critical, as lysosomes are essential for clearing damaged organelles and protein aggregates, a process already compromised in PD.

Visualizing the Path to Toxicity

The following diagram illustrates the interconnected pathways leading from extracellular L-DOPA to neuronal apoptosis.

References

- 1. ovid.com [ovid.com]

- 2. This compound in Parkinson's disease: neurotoxicity issue laid to rest? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is toxic to dopamine neurons in an in vitro but not an in vivo model of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. researchgate.net [researchgate.net]

- 6. Do we need a new this compound? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of Neuroinflammation and Oxidative Stress in L-DOPA-Induced Dyskinesia in Parkinson’s Disease: Role of Renin–Angiotensin System and ROCK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cytotoxicity of dopamine may be an artefact of cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of conventional and sustained delivery of this compound on SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-DOPA causes mitochondrial dysfunction in vitro: A novel mechanism of L-DOPA toxicity uncovered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Enzymatic Conversion of L-Tyrosine to L-DOPA

Introduction: The Significance of L-DOPA and the Enzymatic Pathway

L-3,4-dihydroxyphenylalanine (L-DOPA) is a critical precursor to the neurotransmitter dopamine and has been a cornerstone in the treatment of Parkinson's disease for decades.[1][2] This neurodegenerative disorder is characterized by the loss of dopaminergic neurons, leading to a deficiency of dopamine in the brain.[3] Direct administration of dopamine is ineffective as it cannot cross the blood-brain barrier; however, L-DOPA can, where it is then converted to dopamine.[4][5] While chemical synthesis of L-DOPA has been established, biotechnological approaches using enzymes offer advantages such as high enantioselectivity, milder reaction conditions, and environmental sustainability.[6][7]

This guide provides a comprehensive technical overview of the enzymatic conversion of L-tyrosine to L-DOPA, focusing on the practical application of tyrosinase and tyrosine hydroxylase. We will delve into the mechanistic details of these enzymes, provide field-proven experimental protocols, and discuss critical parameters for process optimization and analysis.

Enzyme Selection and Mechanistic Overview

The conversion of L-tyrosine to L-DOPA is primarily catalyzed by two key enzymes: Tyrosinase and Tyrosine Hydroxylase. The choice of enzyme is a critical first step and depends on factors such as cofactor requirements, substrate specificity, and operational stability.

Tyrosinase (EC 1.14.18.1)

Tyrosinase is a copper-containing enzyme that catalyzes two distinct reactions in melanin synthesis: the hydroxylation of monophenols (like L-tyrosine) to o-diphenols (L-DOPA), and the subsequent oxidation of o-diphenols to o-quinones.[8][9] This dual activity presents a significant challenge in L-DOPA production, as the L-DOPA formed can be further oxidized to L-dopaquinone, which then polymerizes to form melanin.[10]

To circumvent this, a reducing agent, such as ascorbic acid, is often included in the reaction mixture.[11][12] Ascorbic acid reduces the L-dopaquinone back to L-DOPA, thereby preventing melanin formation and increasing the yield of the desired product.[10]

Tyrosine Hydroxylase (EC 1.14.16.2)

Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[3][13] It specifically catalyzes the hydroxylation of L-tyrosine to L-DOPA.[5][13] Unlike tyrosinase, tyrosine hydroxylase requires tetrahydrobiopterin (BH4) and iron (Fe2+) as cofactors.[13] This enzyme is highly specific and does not readily accept indole derivatives as substrates.[13]

The reaction catalyzed by tyrosine hydroxylase is the first and rate-limiting step in the dopamine synthesis pathway.[5][14]

Figure 1: Enzymatic pathways for the conversion of L-tyrosine to L-DOPA.

Experimental Design and Protocol Validation

A robust experimental design is crucial for achieving high conversion efficiency and yield. This section outlines key considerations and a detailed protocol for the enzymatic synthesis of L-DOPA using tyrosinase.

Key Experimental Parameters and Optimization

The efficiency of the enzymatic conversion is influenced by several factors that must be carefully optimized.

| Parameter | Rationale and Considerations | Typical Range |

| Enzyme Source | Mushroom tyrosinase is commonly used due to its commercial availability and high activity.[15] Recombinant tyrosinases from various microbial sources are also being explored.[2] | N/A |

| pH | The optimal pH for tyrosinase activity can vary. For instance, some studies report optimal acidity around pH 5.5, while others find stability at higher pH values like 9, albeit with reduced reactivity.[12][15] A compromise between enzyme stability and reactivity is often necessary.[12] | 5.0 - 9.0 |

| Temperature | Higher temperatures can increase reaction rates but may also lead to enzyme denaturation. The optimal temperature depends on the enzyme source and immobilization method. For example, immobilized mushroom tyrosinase has shown optimal temperatures ranging from 60°C to 70°C.[15] | 30°C - 70°C |

| Substrate Concentration (L-Tyrosine) | High substrate concentrations can lead to substrate inhibition. It's important to determine the Michaelis-Menten constant (Km) to understand the enzyme's affinity for the substrate.[16] | 1 mM - 5 mM |

| Reducing Agent (Ascorbic Acid) | Essential for preventing the oxidation of L-DOPA to L-dopaquinone. The concentration should be sufficient to maintain a reducing environment throughout the reaction.[12] | 2 mM - 5 mM |

| Aeration | Molecular oxygen is a substrate for the reaction. Insufficient aeration can limit the reaction rate.[17] | Constant, gentle aeration |

Protocol: Enzymatic Synthesis of L-DOPA using Mushroom Tyrosinase

This protocol provides a step-by-step methodology for the batch production of L-DOPA.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-Tyrosine

-

L-Ascorbic Acid

-

Phosphate Buffer (0.1 M, pH 7.0)

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a 0.1 M phosphate buffer and adjust the pH to 7.0.

-

Dissolve L-tyrosine in the buffer to a final concentration of 1 mM. Gentle heating may be required to fully dissolve the substrate.

-

Add L-ascorbic acid to the reaction mixture to a final concentration of 2 mM.[12]

-

-

Enzyme Addition and Incubation:

-

Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

-

Add a predetermined amount of mushroom tyrosinase to initiate the reaction. The optimal enzyme concentration should be determined empirically.

-

Incubate the reaction mixture with constant, gentle stirring and aeration.[17]

-

-

Reaction Monitoring:

-

Withdraw aliquots of the reaction mixture at regular time intervals (e.g., every 30 minutes).

-

Immediately stop the enzymatic reaction in the aliquots by adding a quenching agent (e.g., a strong acid like perchloric acid) or by heat inactivation.

-

-

L-DOPA Quantification (HPLC Analysis):

-

Filter the quenched samples through a 0.22 µm syringe filter.

-

Analyze the samples using a validated HPLC method. A common approach involves a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like methanol or acetonitrile.[4][18] Detection is typically performed using a UV detector at 280 nm.[18][19]

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of L-DOPA.

-

Calculate the concentration of L-DOPA in the reaction samples based on the standard curve.

-

Determine the conversion yield and reaction rate.

-

Figure 2: General experimental workflow for the enzymatic synthesis of L-DOPA.

Advanced Techniques: Enzyme Immobilization

To improve the operational stability and reusability of the enzyme, immobilization is a widely adopted strategy.[1] Immobilization can also facilitate the separation of the enzyme from the reaction product, simplifying downstream processing.

Common Immobilization Supports and Methods

Various materials have been explored as supports for tyrosinase immobilization, including:

-

Polystyrene: Modified polystyrene has been used to immobilize mushroom tyrosinase, showing remarkable stability.[15]

-

Chitosan: Chitosan flakes and beads have been successfully used as supports, with glutaraldehyde often employed as a crosslinking agent.[11]

-

Polyhydroxyalkanoate (PHA) nanogranules: Engineered Halomonas bluephagenesis has been used for the cost-effective production of tyrosinase-immobilized PHA nanogranules.[20]

The choice of immobilization method and support can significantly impact the enzyme's kinetic properties and stability.

| Immobilization Support | Key Findings | Reference |

| Modified Polystyrene | Showed remarkable stability with minimal loss of activity over multiple runs. | [15] |

| Chitosan Flakes | Achieved high immobilization efficiency (90.52%) and yield (11.65%). | [11] |

| PHA Nanogranules | Demonstrated good reusability for L-DOPA production over several cycles. | [20] |

Analytical Methodologies for L-DOPA Quantification

Accurate quantification of L-DOPA is essential for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.[21][22]

HPLC Method Parameters

A typical HPLC method for L-DOPA analysis involves:

-

Column: A reversed-phase C18 column is commonly used.[18] For highly polar compounds, a hydrophilic interaction chromatography (HILIC) column can also be employed.[19]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or trifluoroacetic acid solution) and an organic solvent (e.g., acetonitrile or methanol) is typically used in an isocratic or gradient elution mode.[4][18][19]

-

Detection: UV detection at 280 nm is a standard and effective method for quantifying L-DOPA.[18][19]

-

Flow Rate: A flow rate of around 1.0 mL/min is common.[4][18]

-

Column Temperature: Maintaining a constant column temperature (e.g., 40°C) ensures reproducible retention times.[19]

Spectrophotometric methods can also be used for L-DOPA determination by measuring absorbance at 280 nm.[18]

Conclusion and Future Perspectives

The enzymatic conversion of L-tyrosine to L-DOPA represents a promising alternative to chemical synthesis, offering high selectivity and milder reaction conditions.[6] Tyrosinase and tyrosine hydroxylase are the key enzymes in this biotransformation. While challenges such as the further oxidation of L-DOPA by tyrosinase exist, these can be mitigated through the use of reducing agents and process optimization.[12] Enzyme immobilization offers a viable strategy for improving enzyme stability and reusability, making the process more economically feasible.[11][15]

Future research will likely focus on the discovery and engineering of novel enzymes with improved catalytic efficiency and stability, as well as the development of more efficient and cost-effective immobilization techniques.[2][23] The integration of these advancements will be crucial for the industrial-scale biotechnological production of L-DOPA.

References

- 1. Overview on the biotechnological production of L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotechnological Advances in L-DOPA Biosynthesis and Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsit.com [ijsit.com]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tyrosinase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. L-DOPA production by immobilized tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effective L-Tyrosine Hydroxylation by Native and Immobilized Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Production of L-DOPA by tyrosinase immobilized on modified polystyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic analyses of two-steps oxidation from l-tyrosine to l-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effective L-Tyrosine Hydroxylation by Native and Immobilized Tyrosinase | PLOS One [journals.plos.org]

- 18. Development and Validation of Analytical Methods for Quantification of L-Dopa; Application to Plant Materials [ijiaar.penpublishing.net]

- 19. pref.chiba.lg.jp [pref.chiba.lg.jp]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. myneuronews.com [myneuronews.com]

The role of DOPA decarboxylase in Levodopa's efficacy

An In-Depth Technical Guide on the Core Role of DOPA Decarboxylase in Levodopa's Efficacy

Authored by a Senior Application Scientist

Abstract

This compound (L-DOPA) remains the gold-standard therapy for Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Its therapeutic efficacy is, however, intrinsically linked to the activity of the enzyme DOPA decarboxylase (DDC). This guide provides a comprehensive technical overview of the critical role of DDC in the conversion of L-DOPA to dopamine, the challenges presented by peripheral DDC activity, and the revolutionary impact of DDC inhibitors. We will delve into the biochemical mechanisms, pharmacokinetic considerations, and key experimental methodologies essential for researchers and drug development professionals in the field of neuropharmacology.

Introduction: The Dopaminergic Deficit in Parkinson's Disease and the this compound Solution

Parkinson's disease is primarily defined by a significant depletion of dopamine in the basal ganglia, leading to the cardinal motor symptoms of bradykinesia, rigidity, tremor, and postural instability. The direct administration of dopamine is ineffective as it cannot cross the blood-brain barrier (BBB). This compound, the metabolic precursor of dopamine, can traverse the BBB via the large neutral amino acid transporter system. Once in the central nervous system (CNS), L-DOPA is converted to dopamine by the enzyme DOPA decarboxylase, thereby replenishing the depleted dopamine levels and alleviating motor symptoms.

However, the ubiquitous nature of DDC throughout the body presents a significant pharmacological challenge. High levels of DDC in peripheral tissues, such as the liver, kidneys, and gastrointestinal tract, lead to the premature conversion of L-DOPA to dopamine outside the CNS. This peripheral metabolism has two major adverse consequences: it reduces the bioavailability of L-DOPA for CNS uptake and causes a range of dose-limiting side effects, including nausea, vomiting, and cardiovascular effects, due to the actions of peripherally generated dopamine.

DOPA Decarboxylase: The Central Player in this compound Metabolism

DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase, is a pyridoxal 5'-phosphate (PLP) dependent enzyme. It catalyzes the decarboxylation of L-DOPA to dopamine, a critical step in the biosynthesis of catecholamines.

Enzymatic Mechanism

The catalytic cycle of DDC involves the formation of a Schiff base between the aldehyde group of the PLP cofactor and the amino group of the L-DOPA substrate. This is followed by decarboxylation and subsequent protonation to yield dopamine and regenerate the PLP cofactor.

Caption: Catalytic cycle of DOPA decarboxylase (DDC).

The Rationale for Peripheral DDC Inhibition

To overcome the limitations imposed by peripheral DDC activity, a pivotal therapeutic strategy was developed: the co-administration of L-DOPA with a peripheral DDC inhibitor. These inhibitors are specifically designed not to cross the blood-brain barrier, thereby selectively blocking the conversion of L-DOPA to dopamine in the periphery while allowing for its conversion in the CNS.

Key DDC Inhibitors: Carbidopa and Benserazide

The two most widely used DDC inhibitors are Carbidopa and Benserazide. Carbidopa, when co-administered with this compound, prevents the peripheral conversion of this compound to dopamine.[1][2] This allows for a greater proportion of this compound to cross the blood-brain barrier and reach the central nervous system.[2] This, in turn, allows for a significant reduction in the required dose of L-DOPA (by about 75%) and mitigates the peripheral side effects.[2]

Impact on this compound Pharmacokinetics

The co-administration of a DDC inhibitor dramatically alters the pharmacokinetic profile of L-DOPA.

| Pharmacokinetic Parameter | This compound Alone | This compound + DDC Inhibitor | Reference |

| Bioavailability | Low (~30%) | High (~84-99%) | [3] |

| Plasma Half-life | Short (~50 min) | Longer (~1.5 hours) | [2] |

| CNS Penetration | ~1-5% of dose | ~5-10% of dose | [4] |

| Therapeutic Dose | High | Reduced by ~75% | [2] |

| Peripheral Dopamine | High | Significantly Reduced | [2] |

This improved pharmacokinetic profile leads to a more sustained and predictable therapeutic response, forming the cornerstone of modern Parkinson's disease management.

References

- 1. What is the mechanism of Carbidopa? [synapse.patsnap.com]

- 2. Carbidopa - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of this compound, Carbidopa, and 3-O-Methyldopa Following 16-hour Jejunal Infusion of this compound-Carbidopa Intestinal Gel in Advanced Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]